8-Cyclopropyloctane-1-thiol
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Overview
Description
8-Cyclopropyloctane-1-thiol is an organic compound characterized by the presence of a cyclopropyl group attached to an octane chain, which is further bonded to a thiol group (-SH). . The compound’s unique structure combines the reactivity of thiols with the stability of cycloalkanes, making it an interesting subject for chemical research.
Synthetic Routes and Reaction Conditions:
Nucleophilic Substitution: One common method for synthesizing thiols involves the nucleophilic substitution reaction of alkyl halides with hydrosulfide anions.
Thiourea Method: Another method involves the reaction of thiourea with alkyl halides to form isothiouronium salts, which are then hydrolyzed to produce the desired thiol.
Industrial Production Methods:
Catalytic Preparation: Industrially, thiols can be prepared using catalytic methods involving hydrogen sulfide (H₂S) and various catalysts to facilitate the reaction.
Types of Reactions:
Oxidation: Thiols can undergo oxidation to form disulfides.
Substitution: Thiols can participate in nucleophilic substitution reactions, where the thiol group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents for thiols include hydrogen peroxide (H₂O₂) and iodine (I₂).
Nucleophiles: Strong nucleophiles such as sodium hydrosulfide (NaSH) are often used in substitution reactions.
Major Products:
Disulfides: Oxidation of thiols typically yields disulfides.
Thioethers: Substitution reactions can produce thioethers when thiols react with alkyl halides.
Scientific Research Applications
8-Cyclopropyloctane-1-thiol has a wide range of applications in various fields:
Mechanism of Action
The mechanism of action of 8-cyclopropyloctane-1-thiol involves its reactivity as a nucleophile and its ability to form disulfide bonds. The thiol group can donate electrons to electrophilic centers, facilitating various chemical reactions. In biological systems, thiols can interact with proteins and enzymes, forming disulfide bonds that are crucial for protein stability and function .
Comparison with Similar Compounds
Cyclopropylmethanethiol: Similar in structure but with a shorter carbon chain.
Cyclopropylmethylthiol: Another thiol with a cyclopropyl group but differing in the position of the thiol group.
Uniqueness: 8-Cyclopropyloctane-1-thiol is unique due to its longer carbon chain, which can influence its physical properties and reactivity compared to shorter-chain thiols. The presence of the cyclopropyl group also imparts additional strain and reactivity to the molecule, making it distinct from other thiols .
Properties
IUPAC Name |
8-cyclopropyloctane-1-thiol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22S/c12-10-6-4-2-1-3-5-7-11-8-9-11/h11-12H,1-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLRKRPBUBSVZHJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CCCCCCCCS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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